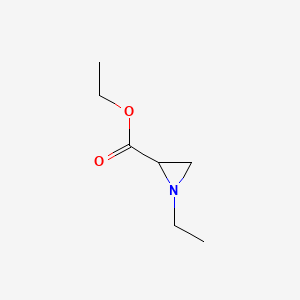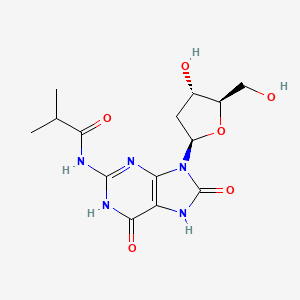
8-Hydroxy-N2-isobutryl-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a derivative of 8-Oxo-2’-deoxyguanosine, which is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . This compound is significant in the study of oxidative DNA damage and its implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosineSpecific reaction conditions, such as the use of protecting groups and selective deprotection steps, are crucial to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The isobutryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a marker of oxidative DNA damage. Reactive oxygen species (ROS) generated during cellular metabolism or exposure to environmental agents can oxidize guanine bases in DNA, forming 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine. This modified base can lead to G:C to T:A transversion mutations, contributing to mutagenesis and carcinogenesis . The compound is recognized and repaired by specific DNA repair enzymes, highlighting its importance in maintaining genomic integrity .
Comparison with Similar Compounds
8-Oxo-2’-deoxyguanosine: A closely related compound, also indicative of oxidative DNA damage.
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: Another derivative with similar structural modifications.
N2-Isobutyryl-2’-deoxyguanosine: Lacks the hydroxyl group at the 8th position but shares the isobutryl modification.
Uniqueness: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is unique due to the presence of both the hydroxyl group at the 8th position and the isobutryl group at the N2 position. This dual modification makes it a valuable marker for studying oxidative DNA damage and its biological consequences .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKASTFTNVIUHM-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721580 |
Source


|
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-76-2 |
Source


|
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
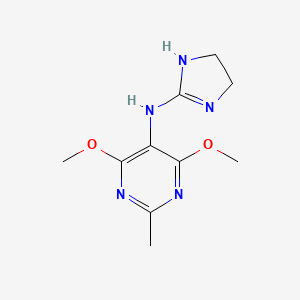
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
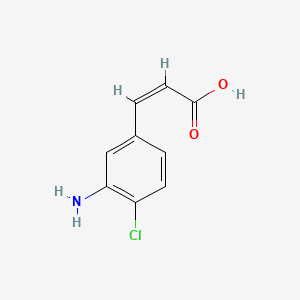


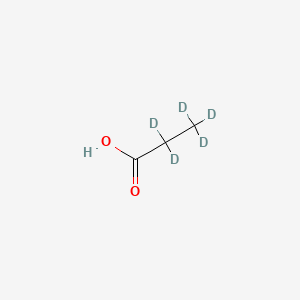
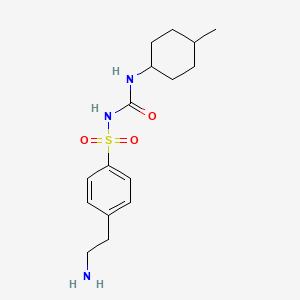

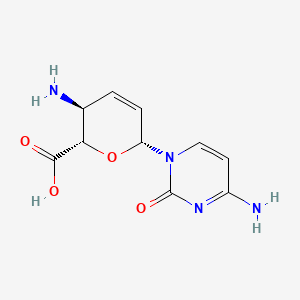
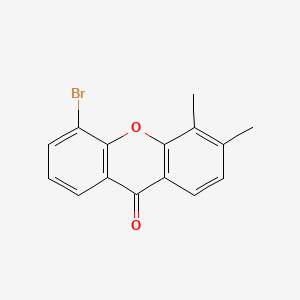

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
